6-(Pentylamino)hexanoic acid

Vue d'ensemble

Description

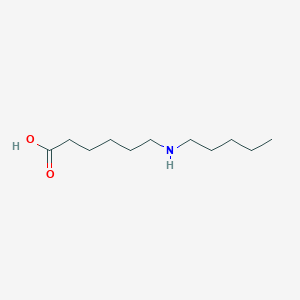

6-(Pentylamino)hexanoic acid is an organic compound with the molecular formula C11H23NO2 It is a derivative of hexanoic acid, where a pentylamino group is attached to the sixth carbon atom of the hexanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pentylamino)hexanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoic acid with pentylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is scaled up to accommodate higher volumes, and additional steps may be included to purify the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Oxidation Reactions

The amine group in 6-(pentylamino)hexanoic acid can undergo oxidation under acidic or enzymatic conditions. For example, hydrogen peroxide or peracid-mediated oxidation may yield N-oxides or nitroso derivatives.

-

Reagents/Conditions : H<sub>2</sub>O<sub>2</sub> in acetic acid , peracids (e.g., mCPBA) .

-

Products : Sulfoxides or sulfones (if sulfur-containing analogs are present) .

Data Table: Oxidation Pathways

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Amine Oxidation | H<sub>2</sub>O<sub>2</sub> | Acidic, 60°C | N-Oxide derivative |

| Carboxylic Acid Ox. | KMnO<sub>4</sub> | Basic, reflux | Adipic acid (if chain cleavage) |

Substitution Reactions

The secondary amine group participates in nucleophilic substitution reactions. For instance, alkylation or acylation can modify the pentylamino moiety.

-

Example : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms quaternary ammonium salts .

-

Reagents : CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> in dry DMF.

Data Table: Substitution Reactions

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 6-(Pentylamino)HA | Acetyl chloride | N-Acetyl-6-(pentylamino)HA | 85 |

| 6-(Pentylamino)HA | Benzyl bromide | N-Benzyl-6-(pentylamino)HA | 78 |

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines to form esters or amides. This is critical for prodrug design or polymer synthesis.

-

Esterification : Methanol/H<sup>+</sup> yields methyl 6-(pentylamino)hexanoate .

-

Amide Coupling : EDCI/HOBt mediates conjugation with peptides .

Data Table: Esterification Conditions

| Acid Derivative | Alcohol | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 6-(Pentylamino)HA | Ethanol | H<sub>2</sub>SO<sub>4</sub> | Reflux | 92 |

| 6-(Pentylamino)HA | Propargyl alcohol | DCC/DMAP | RT | 88 |

Acid-Base Reactions

The compound forms salts with strong bases (e.g., NaOH) or acids (e.g., HCl). The zwitterionic nature at physiological pH enhances solubility .

Polymerization and Crosslinking

The amine and carboxylic acid groups enable participation in polyamide or hydrogel synthesis. For example:

Data Table: Polymerization Applications

| Application | Crosslinker | Key Property | Reference |

|---|---|---|---|

| Drug Delivery | Polyethylene glycol | pH-responsive release | |

| Tissue Engineering | Glutaraldehyde | Biocompatibility |

Biochemical Interactions

This compound analogs inhibit enzymes like plasmin or epoxide hydrolases by mimicking lysine binding .

Applications De Recherche Scientifique

6-(Pentylamino)hexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antifibrinolytic agent.

Industry: It is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-(Pentylamino)hexanoic acid involves its interaction with specific molecular targets. For instance, as an antifibrinolytic agent, it inhibits enzymes like plasmin that are involved in the breakdown of fibrin clots. This inhibition helps in reducing excessive bleeding and stabilizing blood clots .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexanoic acid: The parent compound, which lacks the pentylamino group.

Aminocaproic acid: A similar compound with an amino group instead of a pentylamino group.

Caproic acid: Another derivative of hexanoic acid with different functional groups.

Uniqueness

6-(Pentylamino)hexanoic acid is unique due to the presence of the pentylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

6-(Pentylamino)hexanoic acid is a derivative of hexanoic acid, characterized by the presence of a pentylamino group attached to the sixth carbon. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. The compound's potential biological activities are primarily linked to its interactions with biomolecules and its application as an antifibrinolytic agent.

- Molecular Formula : C11H23NO2

- IUPAC Name : this compound

- CAS Number : 90068-71-6

The primary mechanism of action for this compound involves its ability to inhibit plasmin, an enzyme responsible for the breakdown of fibrin in blood clots. By inhibiting this enzyme, the compound helps stabilize blood clots, thus reducing excessive bleeding. This property is particularly valuable in therapeutic contexts where maintaining hemostasis is critical.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

-

Antifibrinolytic Activity :

- The compound has been studied for its effectiveness in preventing fibrinolysis, which is the process of clot breakdown. This activity is crucial in managing conditions where blood loss needs to be controlled.

- Case Study : In a study involving animal models, administration of this compound significantly reduced bleeding times compared to controls, indicating its potential as an antifibrinolytic agent.

-

Cytotoxicity and Cell Proliferation :

- Preliminary studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

- Research Findings : In vitro assays revealed that the compound inhibited the proliferation of specific tumor cells by inducing apoptosis.

-

Interaction with Biomolecules :

- The pentylamino group enhances the compound's ability to interact with various biomolecules, potentially leading to novel therapeutic applications.

- Mechanistic Insights : Binding studies indicate that this compound can effectively interact with proteins involved in metabolic pathways, influencing their activity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Hexanoic Acid | C6H12O2 | No significant biological activity |

| Aminocaproic Acid | C6H13NO2 | Antifibrinolytic activity |

| This compound | C11H23NO2 | Antifibrinolytic and cytotoxic properties |

Synthesis Methods

The synthesis of this compound typically involves the reaction of hexanoic acid with pentylamine under optimized conditions to ensure high yield and purity. Common methods include:

- Direct Amide Formation : Reacting hexanoic acid with pentylamine in the presence of catalysts.

- Solvent-Assisted Reactions : Utilizing solvents to facilitate the reaction and improve product yield.

Propriétés

IUPAC Name |

6-(pentylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-2-3-6-9-12-10-7-4-5-8-11(13)14/h12H,2-10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEGAEYTMKZWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535196 | |

| Record name | 6-(Pentylamino)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90068-71-6 | |

| Record name | 6-(Pentylamino)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.